Ammonium thiocarbamate

Descripción general

Descripción

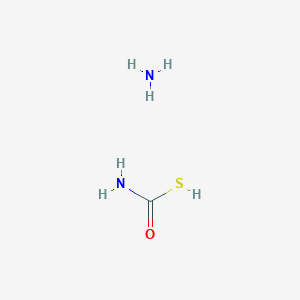

Ammonium thiocarbamate is a type of organosulfur compound. It is a part of the dithiocarbamates family, which are known for their ability to form stable complexes with metals . The two types of dithiocarbamates are mono- and dialkyl-dithiocarbamates, which are formed depending on the nature of amines used during the synthesis of the compound .

Synthesis Analysis

Dithiocarbamates, including ammonium thiocarbamate, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . An efficient and general catalysis process was developed for the direct preparation of various primary O-thiocarbamates/carbamates as well as monosubstituted thioureas/ureas by using thiourea/urea as biocompatible thiocarbonyl (carbonyl) sources .Molecular Structure Analysis

The molecular structure of dithiocarbamates involves sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction . This feature has led to the existence of a large catalogue of dithiocarbamate complexes .Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary (equation ( 1 )) or secondary amines (equation ( 2 )) with cold carbon (IV) sulfide in basic media . The two approaches to synthesis are the insertion reaction approach and replacement (substitution) reaction approach .Physical And Chemical Properties Analysis

Some physical and chemical data of individual substances are given in Annex I. Analytical methods for the determination of thiocarbamates are outlined in the document and further details, together with physical and chemical data, can be found in the WHO .Aplicaciones Científicas De Investigación

Industrial Applications : Ammonium sulfate, closely related to ammonium thiocarbamate, is significant in ore flotation and metal recovery, demonstrating the utility of ammonium compounds in industrial processes (Liu Hu-ping, 2013).

Thermal Decomposition : The thermal decomposition of ammonium thiocarbamate has been studied under vacuum conditions, offering insights into its stability and decomposition kinetics, which is crucial for its applications in various scientific fields (V. Djakovitch & T. Romanowska, 1976).

Chemical Reactions and Synthesis : Ammonium thiocyanate, a derivative of ammonium thiocarbamate, shows potential in the synthesis of semiconductor and metallic nanocrystals, highlighting its role in nanotechnology and material science (A. Fafarman et al., 2011).

Refractive Index Matching : Aqueous solutions of ammonium thiocyanate are used for refractive index matching in experimental setups, indicating its utility in optical and fluid dynamics research (D. Borrero-Echeverry & B. A. Morrison, 2015).

Metal Ion Preconcentration : Ammonium pyrrolidinedithiocarbamate impregnated activated carbon has been used for preconcentrating metal ions, showcasing its application in environmental and analytical chemistry (Pornlada Daorattanachai et al., 2005).

Medical and Biomedical Applications : Novel immobilization techniques involving quaternary ammonium moieties, related to ammonium thiocarbamate, on keratin fibers have been developed for enhanced medical applications, illustrating its potential in healthcare and material sciences (Dan Yu et al., 2014).

Endothermic Heat Sink for Thermal Management : Ammonium carbamate, similar to ammonium thiocarbamate, has been investigated as an endothermic heat sink in a chemical reactor for thermal management, highlighting its potential in energy systems and engineering (Douglas Johnson et al., 2015).

Safety And Hazards

Ammonium thiocarbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin or if inhaled, and causes serious eye damage . Safety measures include washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Dithiocarbamate ligands have the ability to form stable complexes with transition metals, and this chelating ability has been utilized in numerous applications . Future research will review papers on groups of aliphatic and aromatic dithiocarbamates and compare their anticancer activities with each other . The use of dithiocarbamate complexes in medical imaging is still at the infant stage and it needs to be further explored .

Propiedades

IUPAC Name |

azanium;carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NOS.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYONPWKVPLXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884927 | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium thiocarbamate | |

CAS RN |

16687-42-6 | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16687-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium thiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)

![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)

![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)